molecular formula C10H12BF3KNO B1446193 Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate CAS No. 1704705-15-6

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Cat. No. B1446193
M. Wt: 269.11 g/mol
InChI Key: PYJDWLFICGZFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate (KTFAPB) is an organoboron compound that has been used in a variety of scientific research applications. This compound is a versatile reagent, as it can be used to create a variety of products with different functional groups. KTFAPB has been used in a variety of organic and inorganic syntheses, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Nucleophilic Trifluoromethylation

Potassium trialkoxy(trifluoromethyl)borates, a category to which the discussed compound is closely related, serve as convenient reagents for nucleophilic trifluoromethylation. This application is critical for introducing the trifluoromethyl group into non-enolizable aldehydes and N-tosylimines, yielding CF3-substituted alcohols and N-tosylamines with good efficiency. This process exemplifies the role of organoboron compounds in facilitating complex organic transformations (Levin et al., 2011).

Organic Synthesis and Catalysis

Potassium trifluoro(organo)borates have emerged as highly stable and versatile reagents in organic chemistry, offering a promising alternative to traditional organoboron reagents. Their reactivity, facilitated through intermediate formation of difluoroboranes and transmetallation reactions with transition metals, allows for more reactive processes compared to boronic acids or esters. These reagents have found broad application in synthesis, demonstrating their utility in creating complex organic molecules with high efficiency (Darses & Genet, 2003).

Asymmetric Synthesis

In addition, potassium trifluoro(organo)borates have been utilized in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters, facilitating efficient and enantioselective conjugate additions. This capability is instrumental in producing Michael adducts with high yields and enantiomeric excesses, showcasing the compound's contribution to asymmetric synthesis and the generation of chiral molecules (Navarre et al., 2005).

Material Science and Electrochemistry

Beyond organic synthesis, derivatives of potassium trifluoro(organoborates), like lithium difluoro(oxalato)borate, have been investigated for their potential in lithium-ion battery technology. These compounds serve as safe electrolytes, improving the compatibility and performance of batteries at both room and elevated temperatures. Their contribution to developing non-flammable electrolytes with good cycle performance and rate capability marks a significant advancement in battery safety and efficiency (Gu et al., 2020).

properties

IUPAC Name

potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDWLFICGZFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 3
Reactant of Route 3
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 4
Reactant of Route 4
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 5
Reactant of Route 5
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 6
Reactant of Route 6
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.